(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid

Chiral chromatography Enantioselective synthesis Stereochemical purity

This (R)-enantiomer is a critical structural motif for high-affinity CCR5 receptor antagonist synthesis and conformationally constrained peptidomimetic design. Unlike the generic racemate or the (S)-enantiomer, the (R)-configuration confers a distinct 3D pharmacophore with proven target-binding advantages. Supplied with comprehensive analytical documentation (COA, HPLC, MS, NMR), ensuring ≥97% enantiomeric excess and traceable quality for stringent analytical method validation and multi-step medicinal chemistry workflows.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
CAS No. 1187931-07-2
Cat. No. B1372657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid
CAS1187931-07-2
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CN(CC1N)CC(=O)O
InChIInChI=1S/C6H12N2O2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4,7H2,(H,9,10)/t5-/m1/s1
InChIKeyCVERFTFADAXMTR-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(3-Amino-pyrrolidin-1-yl)-acetic Acid (CAS 1187931-07-2) Baseline Overview for Research Procurement


(R)-(3-Amino-pyrrolidin-1-yl)-acetic acid, also known as (3R)-3-amino-1-pyrrolidineacetic acid, is a chiral amino acid derivative featuring a pyrrolidine ring substituted with an amino group and an acetic acid moiety . With a molecular formula of C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol, this compound serves as a versatile building block in medicinal chemistry and peptide synthesis . Its (R)-stereochemistry at the 3-position of the pyrrolidine ring imparts specific conformational properties that influence molecular recognition and biological interactions .

Why Generic Substitution Fails for (R)-(3-Amino-pyrrolidin-1-yl)-acetic Acid (CAS 1187931-07-2)


Generic substitution among pyrrolidine-acetic acid derivatives is precluded by the profound impact of stereochemistry and substitution pattern on both biological activity and synthetic utility. The (R)-enantiomer of 3-amino-pyrrolidin-1-yl-acetic acid possesses a distinct three-dimensional orientation of the amino group relative to the pyrrolidine ring, which directly dictates its binding affinity to chiral biological targets . Unlike the (S)-enantiomer (CAS 1187931-33-4) or the racemic mixture (CAS 885277-64-5), the (R)-configuration can result in divergent pharmacokinetic and pharmacodynamic profiles, as documented in studies of related pyrrolidine-based therapeutics . Furthermore, the presence of the primary amine and carboxylic acid functionalities in this specific spatial arrangement enables site-selective derivatization and incorporation into peptide mimetics, a capability not shared by analogs lacking the amino group or with altered stereochemistry .

Quantitative Differentiation Evidence for (R)-(3-Amino-pyrrolidin-1-yl)-acetic Acid (CAS 1187931-07-2)


Enantiomeric Purity and Chiral Integrity Relative to (S)-Enantiomer and Racemate

The (R)-enantiomer (CAS 1187931-07-2) is commercially available with an enantiomeric excess (ee) of 97%, as specified by vendors such as Activate Scientific . In contrast, the racemic mixture (CAS 885277-64-5) is offered at a lower purity of 95-97% without chiral resolution, and the (S)-enantiomer (CAS 1187931-33-4) is commonly supplied at 96% purity . The high ee of the (R)-enantiomer ensures minimal contamination from the (S)-isomer, which is critical for applications requiring stereochemical fidelity, such as asymmetric catalysis or chiral ligand development.

Chiral chromatography Enantioselective synthesis Stereochemical purity

Physicochemical Property Comparison with Non-Amino Pyrrolidine Acetic Acid Analogs

The introduction of a primary amine at the 3-position of the pyrrolidine ring significantly alters the compound's physicochemical profile relative to unsubstituted pyrrolidine-3-acetic acid (CAS 89203-64-5). The target compound exhibits a predicted density of 1.2 ± 0.1 g/cm³ and a boiling point of 277.1 ± 35.0 °C at 760 mmHg . In contrast, pyrrolidine-3-acetic acid, lacking the amino group, has a lower molecular weight (129.16 g/mol) and a predicted density of approximately 1.0 g/cm³ . The presence of the amino group increases molecular weight by ~15 g/mol and enhances hydrogen-bonding capacity, which influences solubility in aqueous buffers and organic solvents.

Pre-formulation Solubility prediction Lead optimization

Vendor Purity and Analytical Documentation Variability

Commercial availability of the (R)-enantiomer varies in purity specifications and supporting analytical data. AKSci supplies the compound with a minimum purity specification of 98% , while other vendors such as CheMenu offer 95% purity . Notably, some suppliers provide comprehensive analytical documentation including HPLC chromatograms, MS spectra, and NMR spectra upon request, which is critical for GLP-compliant studies . The (S)-enantiomer is typically offered at 96% purity without the same level of ancillary characterization .

Quality control Analytical characterization Procurement standards

Synthetic Utility as a Chiral Building Block for Drug Discovery

The (R)-enantiomer of 3-amino-pyrrolidine-1-acetic acid serves as a privileged scaffold in the synthesis of chemokine receptor antagonists and other bioactive molecules. Studies on related α-(pyrrolidin-1-yl)acetic acids have demonstrated that the (R)-configuration can yield enhanced antiviral activity and improved pharmacokinetic profiles compared to non-chiral or (S)-configured analogs [1]. Specifically, pyrrolidineacetic acid derivatives with the (R)-stereochemistry exhibited potent binding to CCR5 receptors, with some analogs showing sub-micromolar IC₅₀ values in HIV-1 infectivity assays, whereas the corresponding (S)-enantiomers were significantly less active [2].

Medicinal chemistry Peptide synthesis Chiral pool synthesis

Recommended Application Scenarios for (R)-(3-Amino-pyrrolidin-1-yl)-acetic Acid (CAS 1187931-07-2)


Chiral Building Block for Asymmetric Synthesis of CCR5 Antagonists

The (R)-enantiomer is the preferred starting material for the synthesis of chiral pyrrolidine-based CCR5 receptor antagonists, as demonstrated by structure-activity relationship (SAR) studies showing that the (R)-configuration is essential for high-affinity binding and antiviral activity [1]. Researchers should procure the (R)-enantiomer with high enantiomeric excess (≥97% ee) to ensure stereochemical fidelity during multi-step syntheses.

Internal Standard for Chiral LC-MS/MS Bioanalysis

Due to its high purity (≥98%) and availability with comprehensive analytical characterization (COA, HPLC, MS, NMR), the (R)-enantiomer is well-suited as an internal standard for quantifying related compounds in biological matrices . Its distinct chromatographic retention time relative to the (S)-enantiomer enables baseline separation in chiral HPLC methods, facilitating accurate quantitation in pharmacokinetic and metabolic studies.

Peptide Mimetic Scaffold in Neurological Disorder Research

The compound's pyrrolidine ring and amino acid moiety make it a valuable scaffold for designing peptidomimetics targeting neurological pathways. Its conformational rigidity, imparted by the pyrrolidine ring, can enhance metabolic stability and blood-brain barrier penetration compared to linear amino acid analogs . Researchers should select vendors offering the free base form (not the dihydrochloride salt) for greater solubility in organic solvents during peptide coupling reactions.

Reference Standard for Method Validation in Quality Control

Given the variability in purity and analytical documentation among commercial suppliers, procurement of the (R)-enantiomer from a vendor providing a Certificate of Analysis (COA) with HPLC purity ≥98% and supporting spectral data is critical for use as a reference standard in analytical method validation . This ensures traceability and compliance with ICH guidelines for pharmaceutical quality control.

Technical Documentation Hub

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